molecular formula C7H10O3 B6240696 (2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol CAS No. 958637-48-4

(2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol

Cat. No. B6240696
CAS RN: 958637-48-4
M. Wt: 142.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol” is an organic compound . It belongs to the class of organic compounds known as imidazopyrimidines . These are organic polycyclic compounds containing an imidazole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of “(2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol” is characterized by an imidazole ring fused to a pyrimidine ring . The InChI key for this compound is WZJWHIMNXWKNTO-VWZUFWLJSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “(2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol” is 269.26 . It’s a crystal - powder with a white - almost white color . The compound should be stored in a refrigerator .

Safety and Hazards

The safety information for “(2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol” indicates that it has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, and the precautionary statements include P301 and P312 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "D-glucose", "Acetylene", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Sodium chloride", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of D-glucose to D-glucose pentaacetate using acetic anhydride and sulfuric acid", "Step 2: Conversion of D-glucose pentaacetate to D-glucose-3-acetate using sodium hydroxide", "Step 3: Conversion of D-glucose-3-acetate to 3-acetoxymethyl-5-hydroxymethylfuran using hydrogen peroxide and sulfuric acid", "Step 4: Conversion of 3-acetoxymethyl-5-hydroxymethylfuran to 3-acetoxymethyl-5-(2'-ethynyl)-hydroxymethylfuran using acetylene and palladium on carbon catalyst", "Step 5: Conversion of 3-acetoxymethyl-5-(2'-ethynyl)-hydroxymethylfuran to (2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol using sodium hydroxide and methanol" ] }

CAS RN

958637-48-4

Product Name

(2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C7H10O3

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.